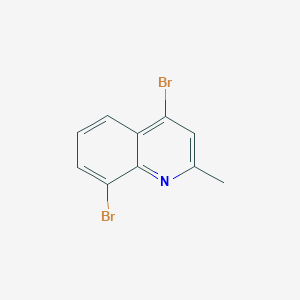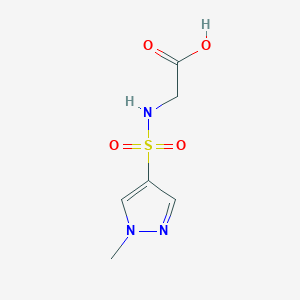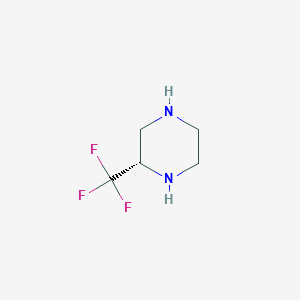
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
Übersicht
Beschreibung
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is an organic compound with the molecular formula C11H12Cl2O. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine atoms and a benzofuran ring in its structure makes it a compound of interest for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the chlorination of a suitable precursor. One common method involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the benzofuran ring, followed by chlorination steps to introduce the chlorine atoms at specific positions. The reaction conditions, such as temperature, pressure, and the use of solvents, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It is used as a building block in the synthesis of biologically active molecules and as a probe to study biological pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as liquid crystals or organic semiconductors.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine atoms can enhance its binding affinity and specificity towards these targets. The benzofuran ring can participate in π-π interactions and hydrogen bonding, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran
- 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
- 7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
Uniqueness
7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is unique due to the specific positioning of chlorine atoms and the chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
7-chloro-5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2)5-8-3-7(6-12)4-9(13)10(8)14-11/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVAWMGMUAWRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)CCl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185245 | |
| Record name | 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58023-29-3 | |
| Record name | 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58023-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)
![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

![2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide](/img/structure/B1416440.png)

![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)



![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

